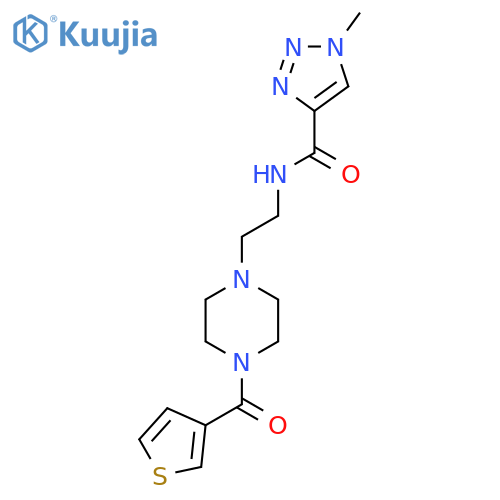Cas no 1234925-46-2 (1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide)

1234925-46-2 structure
商品名:1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- F5871-3929
- 1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
- 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- AKOS024526422
- 1-methyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]triazole-4-carboxamide
- 1234925-46-2
-
- インチ: 1S/C15H20N6O2S/c1-19-10-13(17-18-19)14(22)16-3-4-20-5-7-21(8-6-20)15(23)12-2-9-24-11-12/h2,9-11H,3-8H2,1H3,(H,16,22)
- InChIKey: WZZQHZIKRASQCM-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(N1CCN(CCNC(C2=CN(C)N=N2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 348.13684508g/mol
- どういたいしつりょう: 348.13684508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5871-3929-2μmol |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
| Life Chemicals | F5871-3929-1mg |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
| Life Chemicals | F5871-3929-2mg |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
| Life Chemicals | F5871-3929-3mg |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 3mg |
$63.0 | 2023-05-20 |
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1234925-46-2 (1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
